
3-(5-bromothiophen-3-yl)prop-2-ynoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-Bromothiophen-3-yl)prop-2-ynoic acid is an organic compound that belongs to the class of heterocyclic compounds known as thiophenes. Thiophenes are sulfur-containing five-membered aromatic rings. The presence of a bromine atom at the 5-position and a prop-2-ynoic acid group makes this compound particularly interesting for various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-bromothiophen-3-yl)prop-2-ynoic acid typically involves the bromination of thiophene followed by the introduction of the prop-2-ynoic acid group. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the regioselectivity of bromination.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. specific industrial methods are often proprietary and not publicly disclosed.
Análisis De Reacciones Químicas
Types of Reactions
3-(5-Bromothiophen-3-yl)prop-2-ynoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Coupling Reactions: The alkyne group can participate in coupling reactions like Sonogashira coupling.
Oxidation and Reduction: The thiophene ring can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Coupling: Palladium catalysts and copper co-catalysts are commonly used in Sonogashira coupling.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) can be used to oxidize the thiophene ring.
Major Products
Substitution: Products depend on the nucleophile used, such as 5-iodothiophene derivatives.
Coupling: Products include various aryl-alkyne derivatives.
Oxidation: Products may include sulfoxides or sulfones depending on the extent of oxidation.
Aplicaciones Científicas De Investigación
3-(5-Bromothiophen-3-yl)prop-2-ynoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of advanced materials, including conductive polymers and organic semiconductors.
Mecanismo De Acción
The mechanism of action of 3-(5-bromothiophen-3-yl)prop-2-ynoic acid largely depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to various biological effects. The presence of the bromine atom and the alkyne group can facilitate interactions with molecular targets, influencing pathways involved in cell signaling or metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(5-Chlorothiophen-3-yl)prop-2-ynoic acid
- 3-(5-Iodothiophen-3-yl)prop-2-ynoic acid
- 3-(5-Methylthiophen-3-yl)prop-2-ynoic acid
Uniqueness
The uniqueness of 3-(5-bromothiophen-3-yl)prop-2-ynoic acid lies in its specific substitution pattern and functional groups, which confer distinct reactivity and potential applications. The bromine atom provides a handle for further functionalization, while the alkyne group allows for versatile coupling reactions, making it a valuable intermediate in organic synthesis.
Propiedades
IUPAC Name |
3-(5-bromothiophen-3-yl)prop-2-ynoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrO2S/c8-6-3-5(4-11-6)1-2-7(9)10/h3-4H,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEOZDNBKBAXQQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1C#CC(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2S)-1-[(oxetan-3-yl)amino]propan-2-ol](/img/structure/B6599190.png)
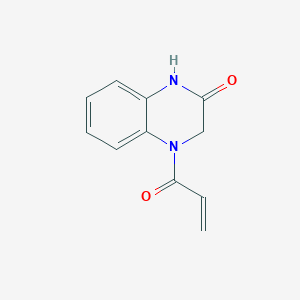
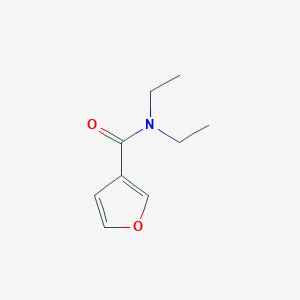
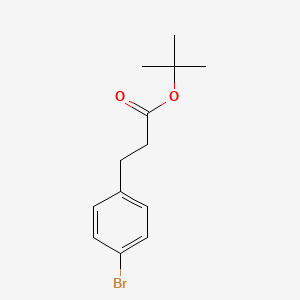
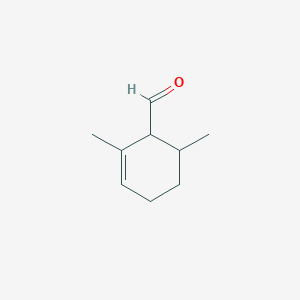
![2-{1-[(tert-butoxy)carbonyl]-3-(1H-1,2,4-triazol-1-yl)azetidin-3-yl}acetic acid](/img/structure/B6599212.png)

![2-[1-(cyclohexylmethyl)-1H-1,2,3-triazol-4-yl]aceticacid](/img/structure/B6599234.png)
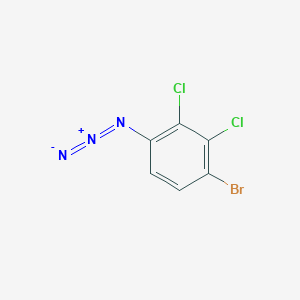
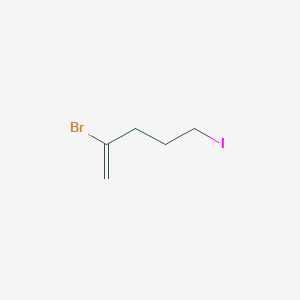

![3-cyclohexyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propanamide](/img/structure/B6599282.png)


